molecular formula C10H22N2 B1289510 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine CAS No. 887405-45-0

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Cat. No. B1289510
CAS RN: 887405-45-0
M. Wt: 170.3 g/mol
InChI Key: XWFNVFMJHRSQIC-UHFFFAOYSA-N
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Description

The compound "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine" is a chemical of interest in the field of pharmaceuticals and organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

Paper details the synthesis of a closely related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an intermediate in the preparation of premafloxacin, an antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation, which are key steps in the preparation of the compound. This suggests that the synthesis of "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine" could potentially involve similar steps, such as the use of asymmetric synthesis techniques to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds related to "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine" can be complex, as indicated by the discussion in paper of the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines. The study highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the molecular structure, which could also be relevant for understanding the 3D conformation and intermolecular interactions of "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine."

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine," the synthesis and structural analysis of related compounds suggest that it may undergo similar reactions. For instance, the presence of the pyrrolidinyl group and the N-methylmethanamine moiety could imply reactivity in nucleophilic substitution reactions or participation in the formation of larger ring systems through cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine" are not directly discussed in the provided papers. However, by analogy with related compounds, one might expect it to exhibit properties such as solubility in organic solvents, potential for hydrogen bonding, and a certain degree of stereochemical complexity that could affect its reactivity and interactions with biological targets. Paper discusses the properties of novel aryloxyethyl derivatives of methanamine, which show high receptor affinity and selectivity, suggesting that "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine" could also be designed to have specific interactions with biological receptors.

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine has been explored in the context of synthetic chemistry, particularly as an intermediate in pharmaceutical synthesis. For instance, it serves as a key intermediate in the preparation of premafloxacin, an antibiotic targeted against pathogens of veterinary significance. The synthesis involves a series of reactions starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, including an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Another study focused on the synthesis and characterization of heterocyclic schiff bases, which demonstrated potential as anticonvulsant agents. Although not directly related to 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, this research underscores the broader interest in synthesizing and understanding compounds with similar structures for therapeutic purposes (Pandey & Srivastava, 2011).

Potential Antidepressant Effects

In the realm of medicinal chemistry, the structure of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine and its derivatives have been explored for potential antidepressant effects. A study involving the synthesis of chlorinated tetracyclic compounds, including 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, showed significant reduction in mice immobility, indicating antidepressant effects. This suggests the potential of structurally related compounds in the development of new antidepressant drugs (Karama et al., 2016).

Biochemical and Pharmacological Research

The biochemical and pharmacological properties of compounds structurally related to 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine have been a subject of research. For example, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, highlighting the importance of such compounds in medicinal chemistry (Smaliy et al., 2011). Additionally, the structural analysis of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines revealed insights into molecular interactions that could be valuable for the design of new compounds with potential therapeutic applications (Lai et al., 2006).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements include H302 - H319 . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)7-12-5-4-10(8-12)6-11-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNVFMJHRSQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592066
Record name N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

CAS RN

887405-45-0
Record name N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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